molecular formula C9H11BrO2 B1374744 4-Bromo-2-ethoxybenzyl alcohol CAS No. 1094750-85-2

4-Bromo-2-ethoxybenzyl alcohol

Cat. No.: B1374744
CAS No.: 1094750-85-2
M. Wt: 231.09 g/mol
InChI Key: AZSHSHCSQMPIEB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for 4-Bromo-2-ethoxybenzyl alcohol is (4-bromo-2-ethoxyphenyl)methanol . The InChI code is 1S/C9H11BrO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5,11H,2,6H2,1H3 .


Chemical Reactions Analysis

Alcohols, including this compound, can undergo a variety of reactions. One of the most important reactions of alcohols is their oxidation to carbonyl-containing compounds such as aldehydes, ketones, and carboxylic acids .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 231.09 . It is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Bromination in Organic Synthesis

Nakatani et al. (1984) studied the bromination of various benzyl alcohols, including derivatives similar to 4-Bromo-2-ethoxybenzyl alcohol, focusing on how substituents' electronegativity affects product formation. This research is significant in the field of organic synthesis, particularly in the bromination of aromatic nuclei (Nakatani et al., 1984).

Marine Algae and Bromophenols

Xu et al. (2004) isolated novel dibenzyl bromophenols from the brown alga Leathesia nana, which bear structural similarities to this compound. These compounds were analyzed for their structure and potential biological activities, highlighting the significance of natural bromophenols in medicinal chemistry and natural product research (Xu et al., 2004).

Photocatalytic Oxidation

Higashimoto et al. (2009) researched the photocatalytic oxidation of benzyl alcohols, including derivatives, into corresponding aldehydes using titanium dioxide. This study contributes to understanding the photocatalytic reactions of compounds like this compound and their applications in environmental and synthetic chemistry (Higashimoto et al., 2009).

Synthesis of Polycyclic Aromatic Hydrocarbons

Iwasaki et al. (2015) demonstrated the use of o-Bromobenzyl alcohol, a compound structurally related to this compound, in synthesizing polycyclic aromatic hydrocarbons through palladium-catalyzed reactions. This research is relevant for synthesizing complex organic molecules and potential applications in material science (Iwasaki et al., 2015).

Aldehyde Synthesis

Curran and Yu (1992) introduced new alcohol protecting groups, including o-bromobenzyl, which is structurally related to this compound, demonstrating their utility in aldehyde synthesis. This research has implications in synthetic organic chemistry, particularly in the field of protecting group strategies (Curran & Yu, 1992).

Safety and Hazards

The safety information for 4-Bromo-2-ethoxybenzyl alcohol indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Properties

IUPAC Name

(4-bromo-2-ethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSHSHCSQMPIEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742666
Record name (4-Bromo-2-ethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094750-85-2
Record name (4-Bromo-2-ethoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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